COX-2 Selectivity vs. Indomethacin: NS-398 Spares COX-1 at Concentrations 26-Fold Above Its COX-2 IC50
In the seminal characterization study using purified ovine COX-1 (ram seminal vesicles) and COX-2 (sheep placenta), NS-398 exhibited complete COX-1 sparing at 100 µM while inhibiting COX-2 with an IC50 of 3.8 µM. By contrast, indomethacin inhibited both isoforms nearly equally (COX-1 IC50 = 0.74 µM; COX-2 IC50 = 0.97 µM) [1]. The selectivity window—NS-398 concentrations >26-fold above the COX-2 IC50 still produced no COX-1 inhibition—contrasts sharply with indomethacin's ~1.3-fold selectivity ratio. This isoform discrimination is the mechanistic basis for NS-398's differentiated GI safety profile [2].
| Evidence Dimension | COX-1 vs. COX-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | COX-2 IC50 = 3.8 µM; COX-1: no inhibition at 100 µM (>26-fold window) |
| Comparator Or Baseline | Indomethacin: COX-1 IC50 = 0.74 µM, COX-2 IC50 = 0.97 µM (~1.3-fold window) |
| Quantified Difference | NS-398 selectivity ratio (COX-1/COX-2) >26; indomethacin ratio ≈1.3 |
| Conditions | Purified ovine COX-1 from ram seminal vesicles; COX-2 isolated from sheep placenta (70% purity); arachidonic acid substrate |
Why This Matters
This quantitative selectivity gap enables experimental designs that isolate COX-2-dependent biology without confounding COX-1 inhibition, a capability unavailable with non-selective NSAIDs like indomethacin.
- [1] Futaki N, Takahashi S, Yokoyama M, Arai I, Higuchi S, Otomo S. NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro. Prostaglandins. 1994 Jan;47(1):55–59. View Source
- [2] Masferrer JL, Zweifel BS, Manning PT, Hauser SD, Leahy KM, Smith WG, Isakson PC, Seibert K. Selective inhibition of inducible cyclooxygenase 2 in vivo is antiinflammatory and nonulcerogenic. Proc Natl Acad Sci U S A. 1994 Apr 12;91(8):3228–3232. View Source
